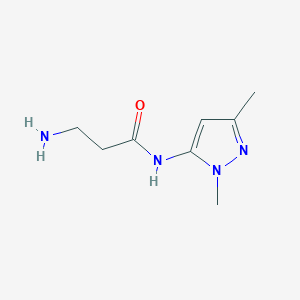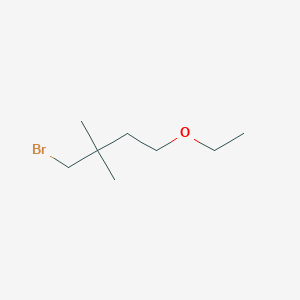
1-Bromo-4-éthoxy-2,2-diméthylbutane
Vue d'ensemble
Description
1-Bromo-4-ethoxy-2,2-dimethylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon chain that also contains an ethoxy group and two methyl groups
Applications De Recherche Scientifique
1-Bromo-4-ethoxy-2,2-dimethylbutane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules and the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
Target of action
Alkyl halides are often used in organic synthesis, where they can act as electrophiles, or electron acceptors. The halogen atom is more electronegative than the carbon it is bonded to, creating a polar bond that can be targeted by nucleophiles, or electron donors .
Mode of action
Alkyl halides can undergo several types of reactions, including nucleophilic substitution and elimination reactions. In a nucleophilic substitution reaction, the halogen atom is replaced by a nucleophile. In an elimination reaction, the halogen atom and a hydrogen atom on a neighboring carbon are removed, forming a double bond .
Biochemical pathways
The specific biochemical pathways affected by alkyl halides can vary widely depending on the structure of the compound and the organism it is interacting with. Some alkyl halides are biologically active and can interfere with various cellular processes, while others are primarily used in industrial applications .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of alkyl halides can also vary widely. Factors that can influence these properties include the size and structure of the compound, its lipid solubility, and the presence of metabolic enzymes that can break down the compound .
Result of action
The molecular and cellular effects of alkyl halides can range from relatively benign to highly toxic, depending on the specific compound. Some alkyl halides are used as anesthetics, while others are known to be carcinogenic .
Action environment
The action, efficacy, and stability of alkyl halides can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the compound’s reactivity, its rate of degradation, and its ability to interact with biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2,2-dimethylbutane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the reaction of 4-ethoxy-2,2-dimethylbutane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of 1-Bromo-4-ethoxy-2,2-dimethylbutane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-ethoxy-2,2-dimethylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of 4-ethoxy-2,2-dimethylbutanol, 4-ethoxy-2,2-dimethylbutanenitrile, or 4-ethoxy-2,2-dimethylbutylamine.
Elimination Reactions: Formation of 4-ethoxy-2,2-dimethyl-1-butene.
Oxidation: Formation of 4-ethoxy-2,2-dimethylbutanal or 4-ethoxy-2,2-dimethylbutanoic acid.
Reduction: Formation of 4-ethoxy-2,2-dimethylbutanol.
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethoxy-2,2-dimethylbutane can be compared with other similar compounds such as:
1-Bromo-2-ethylbutane: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
1-Bromo-4-methoxy-2,2-dimethylbutane: Contains a methoxy group instead of an ethoxy group, which can influence its chemical behavior and reactivity.
1-Chloro-4-ethoxy-2,2-dimethylbutane: Contains a chlorine atom instead of bromine, affecting its reactivity in nucleophilic substitution reactions.
Propriétés
IUPAC Name |
1-bromo-4-ethoxy-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCYUVMTYJCQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


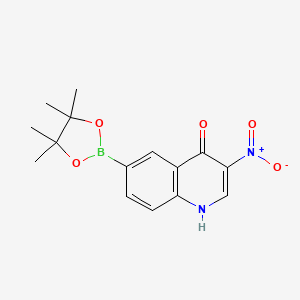

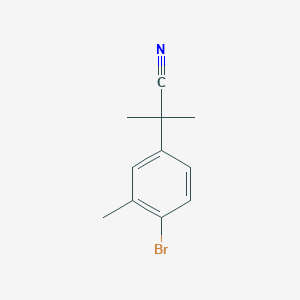
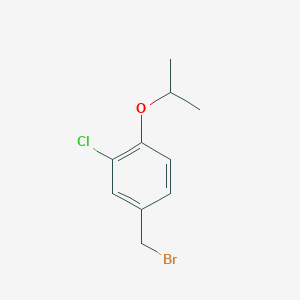
![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)
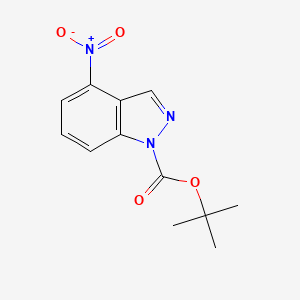
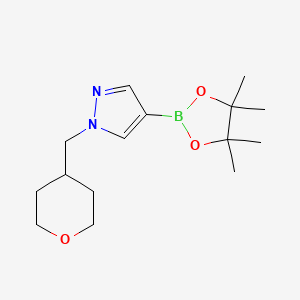
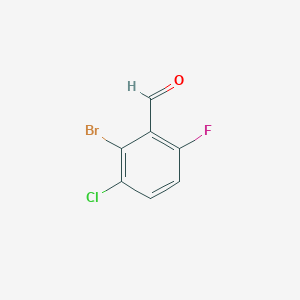

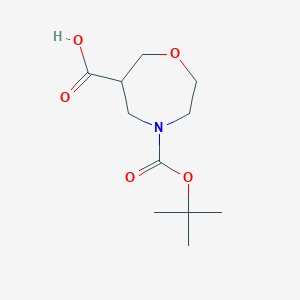
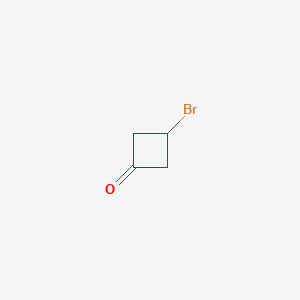
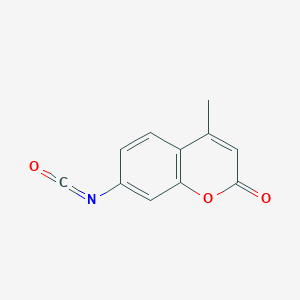
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)
